molecular formula C32H30N2O9 B12392414 5-FAM-Pro-Leu-OH

5-FAM-Pro-Leu-OH

Cat. No.: B12392414
M. Wt: 586.6 g/mol
InChI Key: DKRSEISZTVYYOM-DQEYMECFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-FAM-Pro-Leu-OH is a biologically active peptide used primarily as a fluorescent reference standard for matrix metalloproteinases (MMPs). The compound has a molecular weight of 586.59 g/mol and a chemical formula of C32H30N2O9 . It is widely used in scientific research due to its fluorescence properties, which make it an excellent tool for studying enzyme activities and other biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-FAM-Pro-Leu-OH involves the coupling of 5-carboxyfluorescein (5-FAM) with a peptide sequence containing proline (Pro) and leucine (Leu). The reaction typically occurs in a solution phase using standard peptide synthesis techniques. The process involves the activation of the carboxyl group of 5-FAM, followed by its coupling with the amino group of the peptide sequence under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large volumes and ensure high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Mechanism of Action

The mechanism of action of 5-FAM-Pro-Leu-OH involves its cleavage by MMPs. The compound contains a peptide sequence that is recognized and cleaved by MMPs, resulting in the release of a fluorescent fragment. This fluorescence can be measured to determine the activity of MMPs in a given sample . The molecular targets of this compound are the active sites of MMPs, where the cleavage occurs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-FAM-Pro-Leu-OH is unique due to its specific peptide sequence and fluorescence properties, which make it highly suitable for studying MMP activity. Its high fluorescence quantum yield and longer excitation and emission wavelengths provide better assay sensitivity compared to other substrates .

Properties

Molecular Formula

C32H30N2O9

Molecular Weight

586.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C32H30N2O9/c1-16(2)12-24(30(39)40)33-28(37)25-4-3-11-34(25)29(38)17-5-8-21-20(13-17)31(41)43-32(21)22-9-6-18(35)14-26(22)42-27-15-19(36)7-10-23(27)32/h5-10,13-16,24-25,35-36H,3-4,11-12H2,1-2H3,(H,33,37)(H,39,40)/t24-,25-/m0/s1

InChI Key

DKRSEISZTVYYOM-DQEYMECFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O

Origin of Product

United States

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